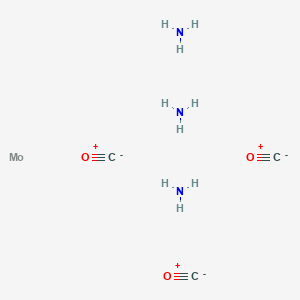
Triamminemolybdenum(0) tricarbonyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
化学反应分析
科学研究应用
作用机制
相似化合物的比较
Paclitaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A newer taxane derivative with improved efficacy in certain types of cancer.
Uniqueness of Taxotere: Taxotere is unique due to its higher potency compared to paclitaxel and its ability to overcome resistance in certain cancer cells . Additionally, its semi-synthetic nature allows for more controlled production and modification .
生物活性
Triamminemolybdenum(0) tricarbonyl, a coordination compound of molybdenum, has garnered interest in various fields, particularly in catalysis and biological applications. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula [Mo(NH₃)₃(CO)₃]. The compound features a central molybdenum atom coordinated to three ammonia ligands and three carbonyl groups. This structure is significant for its reactivity and interaction with biological molecules.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Mimicry : Molybdenum-containing compounds are known to mimic the activity of certain metalloenzymes. They can participate in redox reactions, facilitating electron transfer processes that are crucial in biological systems.
- Antioxidant Properties : Studies have indicated that molybdenum complexes exhibit antioxidant activity, potentially protecting cells from oxidative stress by scavenging free radicals.
- Interaction with Biomolecules : The compound may interact with various biomolecules, including proteins and nucleic acids, influencing their structure and function.
Research Findings
Recent studies have explored the biological implications of this compound. Key findings include:
- Cytotoxicity : Research has shown that certain molybdenum complexes can exhibit cytotoxic effects on cancer cells, suggesting potential applications in cancer therapy.
- Enzyme Inhibition : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in metabolic disorders.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Cancer Research : A study published in Journal of Inorganic Biochemistry reported that this compound exhibited selective cytotoxicity against breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis through oxidative stress pathways.
- Metabolic Disorders : Another investigation focused on the compound's role as an inhibitor of xanthine oxidase, an enzyme implicated in gout and other metabolic disorders. The findings suggested that this compound could serve as a lead for developing new therapeutic agents.
Data Table: Biological Activity Overview
属性
IUPAC Name |
azane;carbon monoxide;molybdenum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CO.Mo.3H3N/c3*1-2;;;;/h;;;;3*1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBJZAUTHOSABH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].N.N.N.[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9MoN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584226 |
Source


|
| Record name | Carbon monooxide--molybdenum--ammonia (3/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18177-91-8 |
Source


|
| Record name | Carbon monooxide--molybdenum--ammonia (3/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triamminemolybdenum tricarbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













